
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring substituted with chloro, difluoromethoxy, and methylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include halogenation, methoxylation, and thiolation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogen-substituted thiophene.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
科学研究应用
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the thiophene ring can influence its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: Lacks the methylthio group.
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid: Lacks the chloro group.
4-Chloro-5-(methylthio)thiophene-2-carboxylic acid: Lacks the difluoromethoxy group.
Uniqueness
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of chloro, difluoromethoxy, and methylthio groups on the thiophene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H5ClF2O3S2 |
|---|---|
分子量 |
274.7 g/mol |
IUPAC 名称 |
4-chloro-3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClF2O3S2/c1-14-6-2(8)3(13-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12) |
InChI 键 |
JLXUJVIZRPFTFB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


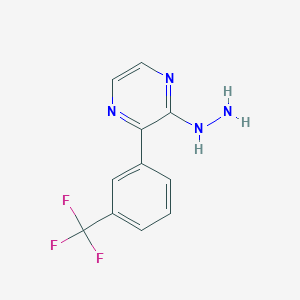


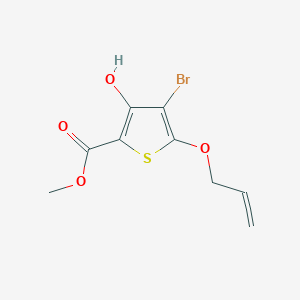

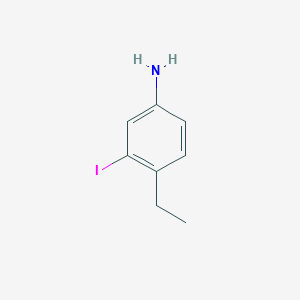


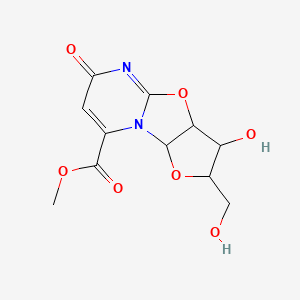
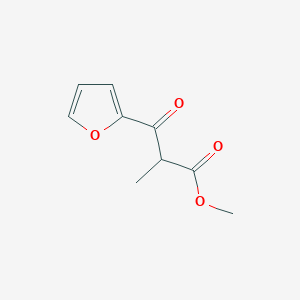
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)


